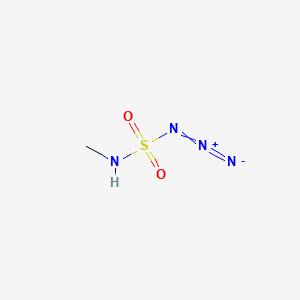
Sulfamoyl azide, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamoyl azide, methyl-: is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis. Sulfamoyl azides, in particular, are valuable intermediates in the synthesis of various bioactive compounds and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfamoyl azides can be synthesized through the reaction of sulfamoyl chlorides with sodium azide. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the azide. The general reaction scheme is as follows:
R-SO2Cl+NaN3→R-SO2N3+NaCl
Industrial Production Methods: Industrial production of sulfamoyl azides involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfamoyl azides undergo various types of chemical reactions, including:
Substitution Reactions: Sulfamoyl azides can react with nucleophiles to form sulfamides.
Reduction Reactions: Reduction of sulfamoyl azides can lead to the formation of amines.
Cycloaddition Reactions: Azides can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and bases such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products Formed:
Sulfamides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulfamoyl azides are used as intermediates in the synthesis of various organic compounds. They are particularly valuable in the synthesis of N-arylsulfamides, which are found in therapeutic agents and bioactive compounds .
Biology and Medicine: In medicinal chemistry, sulfamoyl azides are used to develop inhibitors for enzymes such as c-Met kinase, which is associated with cancer . They are also used in the synthesis of β3-adrenergic agonists, which have applications in treating obesity and diabetes .
Industry: Sulfamoyl azides are used in the production of specialty chemicals and materials. Their reactivity makes them useful in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of sulfamoyl azides involves their high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, sulfamoyl azides can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Sulfonyl Azides: Similar to sulfamoyl azides but with a sulfonyl group instead of a sulfamoyl group.
Carbamoyl Azides: Contain a carbamoyl group instead of a sulfamoyl group.
Aryl Azides: Contain an aryl group attached to the azide.
Uniqueness: Sulfamoyl azides are unique due to their ability to form N-arylsulfamides efficiently under mild conditions. This makes them valuable intermediates in the synthesis of bioactive compounds and pharmaceuticals .
Eigenschaften
CAS-Nummer |
33581-88-3 |
|---|---|
Molekularformel |
CH4N4O2S |
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
(azidosulfonylamino)methane |
InChI |
InChI=1S/CH4N4O2S/c1-3-8(6,7)5-4-2/h3H,1H3 |
InChI-Schlüssel |
KDKGDKUKDMXMCY-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


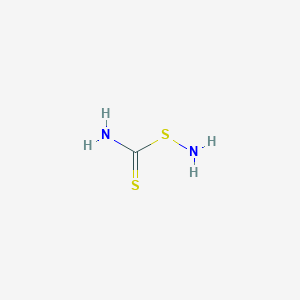
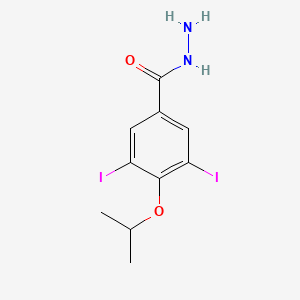
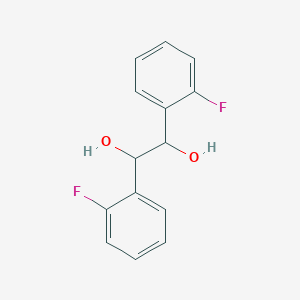

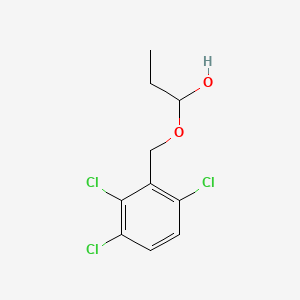
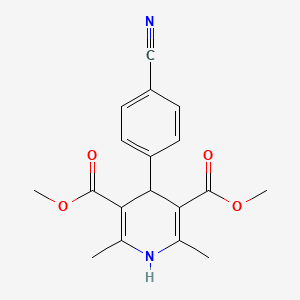
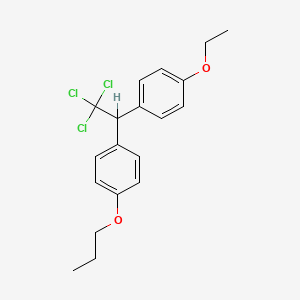
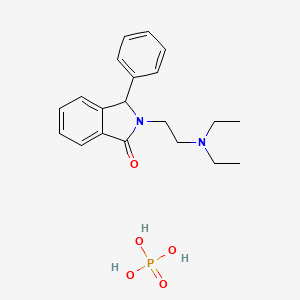

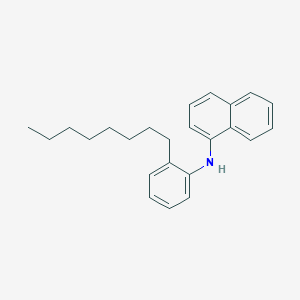
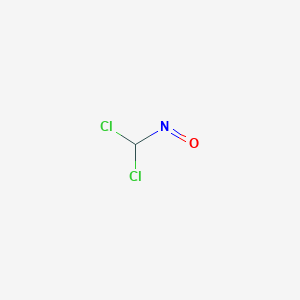
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
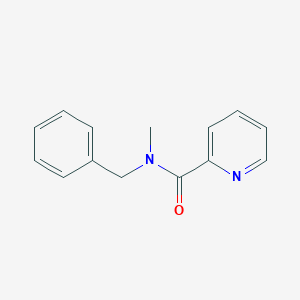
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
